molecular formula C21H40O2 B093182 Isopropyl oleate CAS No. 112-11-8

Isopropyl oleate

Cat. No. B093182
CAS RN: 112-11-8
M. Wt: 324.5 g/mol
InChI Key: PZQSQRCNMZGWFT-QXMHVHEDSA-N
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Description

Isopropyl oleate (IPO) is a transparent oily liquid that is colorless and odorless . It is a naturally occurring ester of isopropanol and oleic acid. It is insoluble in water and can be used in various applications such as cosmetics, plasticizers, machinery oil additives, and surface wetting agents for dyes .


Synthesis Analysis

Isopropyl oleate is synthesized by the esterification of oleic acid and isopropanol . In a study, a camellia oil-based isopropyl ester (CO-IPE) was successfully synthesized by enzymatic alcoholysis with camellia oil (CO). The optimal reaction conditions were achieved at 240 U/g of Novozym 435 loading, a substrate molar ratio of 5:1 (isopropanol/CO), and 24 h of reaction time at 55 °C .


Molecular Structure Analysis

The molecular formula of Isopropyl oleate is C21H40O2 . It has a molecular weight of 324.54 . The SMILES string representation is CCCCCCCC\C=C/CCCCCCCC(=O)OC(C)C .


Chemical Reactions Analysis

Isopropyl oleate has good low-temperature properties. It can effectively reduce the freezing point and cold filter point of biodiesel and improve the low-temperature flow properties of biodiesel .


Physical And Chemical Properties Analysis

Isopropyl oleate is a colorless, odorless liquid . It has a pour point of -21°C . Its density is 0.87 kg/l at 20°C . It is insoluble in water but miscible with paraffin oil .

Scientific Research Applications

  • Isopropyl oleate derivatives, such as isopropyl 9(10)-(2-ethylhexoxy) 10(9)-hydroxystearate, demonstrate promising cold flow performance, beneficial in applications requiring low temperature behavior (Moser & Erhan, 2006).

  • In surface silylation of cellulose microfibrils, isopropyl dimethylchlorosilane, a derivative, allows for dispersion in non-flocculating organic solvents. This has implications in materials science, particularly in the rheological properties of suspensions (Goussé et al., 2004).

  • The synthesis of ethyl oleate, involving isopropyl oleate, via enzymatic processes in solvent-free media has been explored, highlighting its potential in sustainable chemical processes (Foresti & Ferreira, 2005).

  • Isopropyl oleate's melting point and viscosity properties have been studied for potential use in lubricants and biofuels. These properties make it suitable for applications in the energy sector (Yao et al., 2008).

  • In a study on kinetic modelling of esterification reactions, isopropyl oleate's synthesis was analyzed. Understanding its reaction kinetics is vital for optimizing industrial processes (Garcia et al., 1996).

  • Isopropyl oleate has been used in the study of polypropylene's microstructure, contributing to the understanding of polymer science (Busico & Cipullo, 2001).

  • Its application in nanoemulsions for topical antiherpetic treatments highlights its relevance in pharmaceutical and medical research (Argenta et al., 2014).

  • Isopropyl oleate's role in enhancing the properties of polypropylene nanocomposites demonstrates its significance in nanotechnology and materials engineering (Donato et al., 2012).

  • The compound's use in solvent-free enzymatic processes for biolubricant production emphasizes its potential in green chemistry and industrial applications (Madarász et al., 2015).

  • In enhanced oil recovery methods, the functionalization of SiO2 nanoparticles with sodium oleate, related to isopropyl oleate, shows the compound's applicability in petroleum engineering (Llanos et al., 2018).

Future Directions

The global market for Isopropyl oleate is expected to grow, with increasing demand due to its numerous applications in cosmetics and pharmaceuticals . More attention is being given to the production of Isopropyl oleate . It is also being studied for potential use in lubricants and biofuels.

properties

IUPAC Name

propan-2-yl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQSQRCNMZGWFT-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, 1-methylethyl ester
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Product Name

Isopropyl oleate

CAS RN

112-11-8
Record name Isopropyl oleate
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Record name Isopropyl oleate
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Record name Isopropyl oleate
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Record name 9-Octadecenoic acid (9Z)-, 1-methylethyl ester
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Record name Isopropyl oleate
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Record name ISOPROPYL OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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